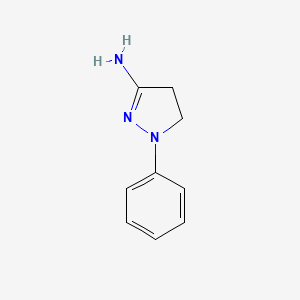

2-Pyrazoline, 3-amino-1-phenyl-

Description

The exact mass of the compound 2-Pyrazoline, 3-amino-1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyrazoline, 3-amino-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 3-amino-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENUTIJJGGTTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186792 | |

| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-35-0 | |

| Record name | 3-Amino-1-phenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-1-PHENYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-amino-1-phenyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazoline derivatives are known to exhibit a wide range of biological activities, and this document serves as a core resource for researchers engaged in the synthesis and evaluation of such compounds.

Introduction

Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Specifically, 2-pyrazolines, such as 3-amino-1-phenyl-2-pyrazoline, are noted for their stable ring system and the potential for diverse substitutions, making them attractive scaffolds for the development of novel therapeutic agents. The presence of the amino group at the 3-position and the phenyl group at the 1-position of the pyrazoline ring are key structural features that can influence the compound's physicochemical properties and biological activity. Pyrazoline derivatives have been reported to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. This guide details a common and effective method for the synthesis of 3-amino-1-phenyl-2-pyrazoline and outlines the key analytical techniques for its characterization.

Synthesis of 3-Amino-1-phenyl-2-pyrazoline

The synthesis of 3-amino-1-phenyl-2-pyrazoline is most commonly achieved through a cyclocondensation reaction between phenylhydrazine and an appropriate three-carbon synthons. One of the most direct routes involves the reaction of phenylhydrazine with acrylonitrile. This reaction proceeds via a Michael addition of the phenylhydrazine to the acrylonitrile, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis from Phenylhydrazine and Acrylonitrile

This protocol is based on established methods for the synthesis of aminopyrazolines.

Materials and Equipment:

-

Phenylhydrazine

-

Acrylonitrile

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

To this solution, add a catalytic amount of a strong base, such as sodium ethoxide (e.g., 0.1 equivalents).

-

Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-amino-1-phenyl-2-pyrazoline.

-

Dry the purified product under vacuum.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 3-amino-1-phenyl-2-pyrazoline.

Characterization of 3-Amino-1-phenyl-2-pyrazoline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical and spectroscopic data for 3-amino-1-phenyl-2-pyrazoline.

Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently available; typically varies with purity |

| Yield | Dependent on reaction conditions; generally moderate to good |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.35 | m | 2H | Aromatic protons (meta-H of phenyl) |

| ~6.80 - 7.00 | m | 3H | Aromatic protons (ortho- & para-H of phenyl) |

| ~4.50 - 5.00 | br s | 2H | -NH₂ |

| ~3.40 - 3.60 | t | 2H | -CH₂- (C5 of pyrazoline ring) |

| ~2.80 - 3.00 | t | 2H | -CH₂- (C4 of pyrazoline ring) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C=N (C3 of pyrazoline ring) |

| ~140 - 145 | Aromatic C (quaternary C of phenyl) |

| ~128 - 130 | Aromatic CH |

| ~118 - 122 | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~40 - 45 | -CH₂- (C5 of pyrazoline ring) |

| ~30 - 35 | -CH₂- (C4 of pyrazoline ring) |

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3450 | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2950 | Aliphatic C-H stretching |

| ~1620 - 1650 | C=N stretching of the pyrazoline ring |

| ~1590 - 1610 | N-H bending (scissoring) |

| ~1480 - 1520 | Aromatic C=C stretching |

| ~1200 - 1300 | C-N stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 161 | [M]⁺ (Molecular ion) |

| 104 | [M - C₃H₅N]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Biological Significance and Future Directions

While a specific signaling pathway for 3-amino-1-phenyl-2-pyrazoline is not extensively documented in publicly available literature, the broader class of pyrazoline derivatives has been shown to interact with various biological targets. For instance, some pyrazolines are known to inhibit enzymes such as monoamine oxidase (MAO), cyclooxygenase (COX), and various microbial enzymes. The structural motifs present in 3-amino-1-phenyl-2-pyrazoline, namely the phenyl and amino groups, are common in many biologically active molecules, suggesting its potential for further investigation and modification.

Future research could focus on:

-

Screening for Biological Activity: Evaluating the synthesized compound against a panel of biological targets, including enzymes and receptors implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring or the amino group to understand how these changes affect biological activity.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular mechanism and signaling pathways involved would be crucial for drug development.

This technical guide provides a foundational framework for the synthesis and characterization of 3-amino-1-phenyl-2-pyrazoline, enabling researchers to efficiently produce this compound for further exploration in the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-phenyl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-phenyl-2-pyrazoline, also known by its IUPAC name 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine, is a heterocyclic organic compound belonging to the pyrazoline family. Pyrazoline derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-amino-1-phenyl-2-pyrazoline. While specific biological data for this exact compound is limited in publicly available literature, the known activities of the broader pyrazoline class will be discussed to provide context for its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-amino-1-phenyl-2-pyrazoline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| CAS Number | 3314-35-0 | [1] |

| IUPAC Name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | [1] |

| Synonyms | 3-Amino-4,5-dihydro-1-phenylpyrazole, 1-Phenyl-3-amino-2-pyrazoline | [1] |

| Appearance | Solid | |

| Melting Point | 168-172 °C | |

| Solubility | Soluble in DMSO | [2] |

Synthesis

The synthesis of 3-amino-1-phenyl-2-pyrazoline is classically achieved through the reaction of phenylhydrazine with acrylonitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 3-amino-1-phenyl-2-pyrazoline

This protocol is adapted from a similar synthesis of a substituted aminopyrazole.[3]

Materials:

-

Phenylhydrazine

-

Acrylonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 50%)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl) (e.g., 32%)

-

Sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

Dissolve phenylhydrazine (1 equivalent) in acetonitrile in a reaction vessel.

-

Add a catalytic amount of a 50% sodium hydroxide solution (e.g., 0.02 equivalents).

-

Heat the mixture to 50°C.

-

Add acrylonitrile (1.04 equivalents) dropwise to the reaction mixture, maintaining the temperature below 60°C.

-

After the addition is complete, stir the reaction mixture at 50°C for 1 hour.

-

Add aqueous hydrochloric acid (e.g., 32%) and heat the reaction to reflux for 5 hours to facilitate cyclization.

-

Cool the reaction mixture to 50°C and neutralize with an aqueous sodium hydroxide solution (e.g., 20%).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from toluene to yield 3-amino-1-phenyl-2-pyrazoline.

Spectroscopic Characterization

The structure of 3-amino-1-phenyl-2-pyrazoline can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Data available in spectral databases. A spectrum in DMSO-d₆ has been reported.[2] For the analogous 3-amino-1-(2,6-difluorophenyl)pyrazole, the following signals were observed in CD₃CN: δ(ppm) = 7.0-7.1 (m, 1H), 6.8-6.9 (m, 2H), 4.4 (br s, 2H, NH₂), 3.6 (t, 2H, CH₂), 2.8 (t, 2H, CH₂).[3] |

| ¹³C NMR | Data for various pyrazoline derivatives are available in the literature, which can be used for comparison. |

| FTIR | An FTIR spectrum is available in the NIST WebBook database.[1] |

| Mass Spectrometry | A mass spectrum (electron ionization) is available in the NIST WebBook database.[1] |

Reactivity and Potential Biological Activity

The 3-amino group and the pyrazoline ring in 3-amino-1-phenyl-2-pyrazoline are key reactive sites, allowing for further chemical modifications to generate a library of derivatives.

While specific quantitative biological activity data (e.g., IC₅₀ values) for 3-amino-1-phenyl-2-pyrazoline are not extensively reported in the reviewed literature, the pyrazoline scaffold is a well-known pharmacophore associated with a broad range of biological activities. These include:

-

Anti-inflammatory and Analgesic: Many pyrazoline derivatives have shown significant anti-inflammatory and analgesic properties.[4]

-

Antimicrobial: Pyrazolines have been investigated for their antibacterial, antifungal, and antiamoebic activities.[4]

-

Anticancer: Certain pyrazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Some have been shown to inhibit signaling pathways such as the PI3K/Akt/ERK1/2 pathway.[5]

-

Anticonvulsant and Antidepressant: The pyrazoline nucleus is present in compounds with activity against the central nervous system.[4]

The diverse biological activities of pyrazoline derivatives suggest that 3-amino-1-phenyl-2-pyrazoline could serve as a valuable scaffold for the development of novel therapeutic agents. The amino group provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).

Conclusion

3-Amino-1-phenyl-2-pyrazoline is a readily accessible heterocyclic compound with a chemical profile that makes it an attractive starting point for medicinal chemistry campaigns. The presence of a reactive amino group on the well-established pyrazoline pharmacophore offers significant opportunities for the synthesis of new derivatives with potentially a wide range of therapeutic applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its analogues.

References

- 1. 3-Amino-4,5-dihydro-1-phenylpyrazole [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles - Google Patents [patents.google.com]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-amino-1-phenyl-2-pyrazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3-amino-1-phenyl-2-pyrazoline (CAS RN: 3314-35-0; Molecular Formula: C₉H₁₁N₃). This pyrazoline derivative is a valuable building block in medicinal chemistry and materials science. This document collates its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of 3-amino-1-phenyl-2-pyrazoline is supported by various spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-1-phenyl-2-pyrazoline in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons of the phenyl group, the two methylene groups of the pyrazoline ring, and the protons of the amino group. The pyrazoline ring protons at positions 4 and 5 form a characteristic A₂B₂ spin system, appearing as two triplets.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Phenyl-H | ~6.7 - 7.2 | Multiplet | Aromatic protons of the N-phenyl substituent. |

| NH₂ | ~5.0 - 5.5 | Broad Singlet | Protons of the primary amine group. |

| CH₂ (Position 5) | ~3.4 - 3.6 | Triplet | Methylene group adjacent to the N-phenyl group. |

| CH₂ (Position 4) | ~2.6 - 2.8 | Triplet | Methylene group adjacent to the carbon with the amino group. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on typical values for similar pyrazoline and aniline structures, the following chemical shifts are expected.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C=N (Position 3) | ~155 - 160 | Carbon of the imine functionality in the pyrazoline ring. |

| Phenyl C (Quaternary) | ~145 - 150 | Carbon of the phenyl ring attached to the nitrogen atom. |

| Phenyl CH | ~110 - 130 | Aromatic carbons of the N-phenyl substituent. |

| CH₂ (Position 5) | ~45 - 50 | Methylene carbon adjacent to the N-phenyl group. |

| CH₂ (Position 4) | ~30 - 35 | Methylene carbon adjacent to the C=N group. |

Note: These are predicted chemical shift ranges. Experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The gas-phase IR spectrum for 3-amino-1-phenyl-2-pyrazoline is available from the NIST/EPA Gas-Phase Infrared Database.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 - 3200 | N-H Stretch | Medium-Strong |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| ~3000 - 2850 | C-H Stretch (Aliphatic) | Medium |

| ~1620 - 1580 | C=N Stretch | Strong |

| ~1600, ~1500 | C=C Stretch | Medium-Strong |

| ~1300 - 1200 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Proposed Fragment | Relative Intensity |

| 161 | [M]⁺ | High (Molecular Ion) |

| 104 | [C₆H₅N₂CH]⁺ | Medium |

| 91 | [C₆H₅N]⁺ | High |

| 77 | [C₆H₅]⁺ | High |

Experimental Protocols

This section details the methodologies for the synthesis of 3-amino-1-phenyl-2-pyrazoline and general procedures for acquiring the spectroscopic data.

Synthesis of 3-amino-1-phenyl-2-pyrazoline

The synthesis is typically achieved through the cyclization reaction of phenylhydrazine with acrylonitrile.

Caption: Synthetic workflow for 3-amino-1-phenyl-2-pyrazoline.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add phenylhydrazine, followed by the dropwise addition of acrylonitrile.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature, which may result in the crystallization of the product.

-

Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-amino-1-phenyl-2-pyrazoline.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD or similar NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC with a 5977A MSD.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the GC.

-

Ionization: Use a standard electron energy of 70 eV for electron ionization.

-

Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 3-amino-1-phenyl-2-pyrazoline for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support research and development activities involving this versatile compound.

An In-depth Technical Guide to the Formation of 3-amino-1-phenyl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the formation mechanism of 3-amino-1-phenyl-2-pyrazoline, a key heterocyclic scaffold in medicinal chemistry. The synthesis primarily proceeds through the reaction of phenylhydrazine with acrylonitrile, a process involving a base-catalyzed Michael addition followed by an intramolecular cyclization. This guide details the underlying reaction mechanism, presents quantitative data from relevant studies, and provides a detailed experimental protocol for its synthesis. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their work with this important class of compounds.

Core Reaction Mechanism

The formation of 3-amino-1-phenyl-2-pyrazoline from phenylhydrazine and acrylonitrile is a two-step process initiated by a Michael addition, followed by an intramolecular cyclization.

Step 1: Michael Addition

The reaction is typically catalyzed by a base, which deprotonates the more acidic secondary amine of phenylhydrazine, forming a nucleophilic hydrazide anion. This anion then undergoes a conjugate addition to the electron-deficient β-carbon of acrylonitrile. Subsequent protonation of the resulting carbanion yields the intermediate, 2-(2-phenylhydrazinyl)propanenitrile.

Step 2: Intramolecular Cyclization

Under the reaction conditions, the terminal amino group of the 2-(2-phenylhydrazinyl)propanenitrile intermediate performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization forms a five-membered ring intermediate, which, after proton transfer, tautomerizes to the more stable 3-amino-1-phenyl-2-pyrazoline.

Reaction Pathway Diagram

Caption: Reaction pathway for the formation of 3-amino-1-phenyl-2-pyrazoline.

Quantitative Data

The synthesis of 3-amino-1-phenyl-2-pyrazoline and its derivatives has been reported under various conditions, with yields being influenced by the choice of catalyst, solvent, and reaction time. The following table summarizes representative quantitative data from the literature for the synthesis of aminopyrazolines from hydrazines and α,β-unsaturated nitriles.

| Reactants | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine, Acrylonitrile | Sodium Ethoxide/Ethanol | 3 | Reflux | ~75-85 | [1] |

| Phenylhydrazine, Cinnamonitrile | Sodium/Ethanol | 3 | Reflux | 78 | [2] |

| Substituted Hydrazine, Substituted Acrylonitrile | EtONa/EtOH | - | 0 | 65-95 | [3] |

| Phenylhydrazine, Malononitrile, Aldehyde | Sodium Ascorbate/EtOH-H₂O | 0.5-1 | 50 | 85-96 |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-amino-1-phenyl-2-pyrazoline.

Materials:

-

Phenylhydrazine

-

Acrylonitrile

-

Sodium metal

-

Absolute Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a small piece of sodium metal in absolute ethanol under an inert atmosphere. The amount of sodium should be catalytic (e.g., 0.1 equivalents relative to the limiting reagent). Allow the sodium to react completely to form sodium ethoxide.

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add phenylhydrazine. Stir the mixture for approximately 5 minutes at room temperature.

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 3 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration using a Büchner funnel. Wash the collected solid with cold water to remove any inorganic impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-amino-1-phenyl-2-pyrazoline.

Safety Precautions:

-

Phenylhydrazine and acrylonitrile are toxic and should be handled in a well-ventilated fume hood.

-

Sodium metal is highly reactive with water and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of 3-amino-1-phenyl-2-pyrazoline via the reaction of phenylhydrazine and acrylonitrile is a robust and efficient method for obtaining this valuable heterocyclic compound. The mechanism, involving a Michael addition followed by intramolecular cyclization, is well-established. The reaction conditions can be optimized to achieve high yields, making it a practical route for both laboratory-scale synthesis and potential industrial applications. This guide provides the foundational knowledge for researchers to further explore the synthesis and application of this and related pyrazoline derivatives.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Amino-1-phenyl-2-pyrazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the significant and diverse biological activities exhibited by 3-amino-1-phenyl-2-pyrazoline derivatives. This class of heterocyclic compounds has garnered considerable attention in medicinal chemistry due to its promising pharmacological profile, which includes antimicrobial, anti-inflammatory, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for ongoing research and development in this area.

Biological Activities: A Quantitative Overview

The therapeutic potential of 3-amino-1-phenyl-2-pyrazoline derivatives is underscored by a growing body of quantitative data from various in vitro and in vivo studies. This section summarizes the key findings across major areas of investigation, presenting the data in a clear and comparative format.

Antimicrobial Activity

Pyrazoline derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

Table 1: Summary of Antimicrobial Activity of 3-Amino-1-phenyl-2-pyrazoline Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |

| Pyrazoline derivatives (general) | S. aureus, B. subtilis, E. coli, P. vulgaris | Zone of Inhibition | ≥15–20 mm | [1] |

| Pyrazoline derivatives (general) | A. niger, C. albicans | Zone of Inhibition | ≥15–20 mm | [1] |

| 1-acetyl-(4- nitrophenyl)-5-(substituted phenyl) pyrazoline | B. subtilis, E. coli, S. aureus, K. pneumoniae | Antimicrobial Efficacy | - | [2] |

| 1-benzoyl-(4-nitrophenyl)-5-(substituted phenyl) prazoline | A. flavus, F. oxisporum, A. niger, T. viridae | Antifungal Activity | - | [2] |

| Pyrazoline derivative P1 | E. coli, P. aeruginosa, B. pumilus | MIC | 3.121, 1.5, 22 µg/ml | [3] |

| Pyrazoline derivative P6 | A. niger, P. chrysogenum | MIC | 0.83, 0.093 µg/ml | [3] |

| 3,5-diaryl-1-phenyl/isonicotinoyl-2-pyrazoline derivatives | S. aureus, S. albus, S. pyogenes, S. viridans, E. coli, S. typhosa | Antibacterial Activity | Remarkable | [4] |

| Pyrazoline derivatives with sulfanilamido moiety (41, 48, 51, 56) | S. aureus | Antimicrobial Activity | Promising | [5] |

Note: This table presents a selection of reported activities. For detailed structures and a comprehensive list of tested organisms, please refer to the cited literature.

Anti-inflammatory and Analgesic Activity

Several 3-amino-1-phenyl-2-pyrazoline derivatives have shown significant anti-inflammatory and analgesic effects, often comparable to or exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

Table 2: Summary of Anti-inflammatory and Analgesic Activity

| Compound/Derivative | Assay | Dose | Result (% Inhibition) | Reference |

| Pyrazolyl urea (3i) | Carrageenan-induced paw edema | - | 83.91 | |

| Pyrazolyl urea (3i) | Acetic acid-induced writhing | - | 84.46 | |

| 3-(4-biphenyl)-5-substituted phenyl-2-pyrazoline (2e) | Anti-inflammatory & Analgesic | - | More potent than standard | [6] |

| Pyrazole-pyrazoline derivatives (14b, 15b, 22) | Carrageenan-induced paw edema | - | 28.6-30.9 | [7] |

| Pyrazole-pyrazoline derivatives (18, 22) | Acetic acid-induced writhing | - | up to 84.5 | [7] |

| 3-methyl pyrazolone derivative (PYZ2) | Carrageenan-induced paw edema | 400 mg/kg | More effective than indomethacin | [8] |

Anticonvulsant Activity

The anticonvulsant properties of pyrazoline derivatives have been primarily assessed using the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.

Table 3: Summary of Anticonvulsant Activity

| Compound/Derivative | Test Model | Dose | Result | Reference |

| 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole 2 | MES test | - | Strongly effective | [9] |

| 3-(3-acetoamino)phenyl-1,5-substituted phenyl-2-pyrazolines | Anticonvulsant activity | - | 60-80% protection | [4] |

| 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole 52 | MES test | ED50: 25.49 µmol/kg | Protective Index: 4.86 | [10] |

Monoamine Oxidase (MAO) Inhibition

Certain pyrazoline derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-A, suggesting their potential as antidepressant agents.[11]

Table 4: Summary of MAO Inhibitory Activity

| Compound/Derivative | Target | Metric | Result | Reference |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative 7 | hMAO-A | Ki | 0.06 ± 0.003 µM | [12] |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative 4 | hMAO-B | Ki | 0.35 ± 0.02 µM | [12] |

| Halogenated Pyrazoline (EH7) | MAO-B | IC50 | 0.063 µM | [13] |

| Pyrazoline-thiazole derivative (3g) | AChE & BChE | IC50 | 0.338 µM & 2.087 µM | [14] |

| 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | MAO-A | - | Selective inhibitors | [15] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section outlines the methodologies for the key assays cited in this guide.

Antimicrobial Screening: Agar Disk Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Disk Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test pyrazoline derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin, ciprofloxacin) or antifungal (e.g., fluconazole) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory effects of compounds.[16][17]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week with free access to food and water.[18]

-

Grouping: Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazoline derivatives.[16]

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[16]

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[19][20]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a reliable model for screening compounds against generalized tonic-clonic seizures.[21][22]

Protocol:

-

Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment.[18]

-

Compound Administration: Administer the test pyrazoline derivatives and a standard anticonvulsant drug (e.g., phenytoin) at various doses via i.p. injection. A vehicle control group should also be included.

-

Seizure Induction: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[21] A drop of anesthetic ophthalmic solution can be applied to the eyes to minimize discomfort.[18]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[18] The abolition of this phase is considered as the endpoint for protection.[21]

-

Data Analysis: Determine the number of animals protected in each group. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[18]

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay determines the inhibitory potential of compounds against MAO-A and MAO-B isoforms.

Protocol:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine can be used as a substrate for both MAO-A and MAO-B.[23][24] Alternatively, specific substrates can be used for each isoform (e.g., serotonin for MAO-A, benzylamine for MAO-B).[23]

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test pyrazoline derivative in a suitable buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction continuously by spectrophotometry or fluorometry. For example, when using kynuramine, the formation of 4-hydroxyquinoline can be measured at 316 nm.[23]

-

-

Controls: Include a reaction without the inhibitor (positive control) and a reaction without the enzyme (negative control). Standard inhibitors like clorgyline for MAO-A and selegiline for MAO-B should be used for comparison.[24]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The mode of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots.[23]

Visualizing Pathways and Workflows

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex processes involved in drug discovery and mechanism of action.

References

- 1. theaspd.com [theaspd.com]

- 2. researchgate.net [researchgate.net]

- 3. japer.in [japer.in]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurjchem.com [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino- and 5-aminopyrazoles with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of selective human MAO inhibitory activities of some novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. evotec.com [evotec.com]

Fluorescent Properties of Substituted Aminopyrazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of substituted aminopyrazoline derivatives, with a focus on compounds containing the 1-phenyl-2-pyrazoline core. While specific photophysical data for 3-amino-1-phenyl-2-pyrazoline is limited in current literature, this document consolidates information on closely related and structurally similar aminopyrazole and pyrazoline compounds to offer a comprehensive resource for researchers. The guide covers synthetic routes, detailed experimental protocols for fluorescence characterization, a comparative summary of photophysical data, and potential applications in bioimaging and sensing.

Introduction to Aminopyrazoline Fluorophores

Pyrazoline derivatives are a significant class of N-heterocyclic compounds that have garnered considerable attention for their robust fluorescent properties.[1] These molecules typically exhibit strong blue fluorescence upon excitation with ultraviolet radiation and are characterized by high quantum yields, making them valuable scaffolds in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and brightening agents.[2][3] The fluorescence of pyrazolines is attributed to a π-π* transition within their conjugated backbone.[4]

The introduction of an amino group (–NH₂) as a substituent on the pyrazoline ring can significantly modulate the photophysical properties of the molecule. As a potent electron-donating group, the amino moiety can enhance intramolecular charge transfer (ICT), often leading to changes in absorption and emission wavelengths, Stokes shifts, and quantum yields. The versatility in synthesis allows for the fine-tuning of these properties by introducing various substituents on the phenyl rings at the N1 and C5 positions, making aminopyrazolines promising candidates for targeted applications in biological and materials science.[5][6] Their applications are extensive, including roles as chemosensors for detecting metal ions like Zn²⁺ and Fe³⁺, and as fluorescent probes for cellular imaging.[7][8]

Synthesis of Substituted 1-Phenyl-2-Pyrazolines

The most common and versatile method for synthesizing 1,3,5-substituted-2-pyrazolines is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with substituted hydrazines. The general workflow involves a two-step process, which can often be performed as a one-pot synthesis.

General Synthesis Protocol

-

Chalcone Synthesis (Claisen-Schmidt Condensation) : An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature until the chalcone precipitates.

-

Pyrazoline Formation : The synthesized chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as glacial acetic acid or ethanol.[4] The reaction is often heated to reflux for several hours. Upon cooling, the target pyrazoline derivative precipitates and can be purified by recrystallization.

Below is a generalized workflow for the synthesis of 1-phenyl-2-pyrazoline derivatives.

Caption: Generalized synthetic workflow for 1-phenyl-2-pyrazoline derivatives.

Photophysical Properties of Aminopyrazoline Derivatives

The fluorescent properties of pyrazoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring and associated phenyl groups, as well as the polarity of the solvent. The amino group, being a strong electron donor, plays a crucial role in these properties. The following table summarizes the photophysical data for several amino-substituted pyrazole and pyridine compounds, which serve as representative examples for this class of fluorophores.

| Compound/Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl) | 270 | 480 | 210 | 0.34 | Ethanol | [6] |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl) | 270 | 480 | 210 | 0.44 | Ethanol | [6] |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl) | 270 | 480 | 210 | 0.31 | Ethanol | [6] |

| Di-amine pyrazole triazine | 360 | 497 | 137 | 0.379 | Ethanol (Standard: Anthracene) | [9] |

| Pyrazolo[4,3-b]pyridine (Probe 62) | 336 | 440 | 104 | 0.35 | In absence of BF₃ | [5] |

| Pyrazolo[4,3-b]pyridine (Probe 62 + BF₃) | 368 | 473 | 105 | 0.65 | In presence of BF₃ | [5] |

| Unsubstituted Pyridin-2-amine | - | - | - | 0.6 | - | [6] |

| 2-Aminopyridine (re-evaluated) | 310 | 365 | 55 | 0.643 | 1M H₂SO₄ (Standard: Quinine Bisulphate) | [10] |

Experimental Protocols for Fluorescence Characterization

Accurate determination of the photophysical properties of newly synthesized compounds is critical. Standard protocols for measuring UV-Vis absorption, fluorescence emission, and quantum yield are outlined below.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation : Prepare stock solutions of the pyrazoline derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectra : Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-600 nm) to determine the maximum absorption wavelength (λ_abs).

-

Emission Spectra : Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em). The excitation and emission slit widths should be kept narrow (e.g., 5-10 nm) to ensure good spectral resolution.[11]

Relative Quantum Yield (Φ_F) Determination

The relative method is commonly used to calculate the fluorescence quantum yield.[2] This involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or anthracene in ethanol, Φ_F = 0.27).[4][9]

-

Standard and Sample Preparation : Prepare a series of five concentrations for both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

Data Acquisition : Measure the absorbance at the excitation wavelength (λ_ex) and the integrated fluorescence intensity for each solution of the sample and the standard. Ensure that the excitation wavelength and instrument settings (e.g., slit widths) are identical for all measurements.[10]

-

Calculation : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope (Gradient) of the resulting linear plots is used in the following equation to calculate the quantum yield of the sample (Φ_S):

Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

η_S and η_R are the refractive indices of the solvents used for the sample and reference, respectively (this term is 1 if the same solvent is used for both).[4]

-

Applications in Sensing and Bioimaging

Substituted aminopyrazolines are widely explored as fluorescent probes for the detection of biologically and environmentally important analytes. Their mechanism of action often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[2][12] They have been successfully used to develop "turn-on" or "turn-off" fluorescent sensors for various metal ions.[8]

The workflow below illustrates the general principle of using a pyrazoline-based probe for the detection of a metal ion, leading to a measurable change in fluorescence.

Caption: Workflow of an aminopyrazoline 'turn-on' fluorescent sensor for analyte detection.

Furthermore, due to their good cell permeability and low cytotoxicity at working concentrations, these probes are suitable for bioimaging applications.[2][5] They have been used to visualize the distribution of metal ions like Zn²⁺ within living cells using fluorescence microscopy, demonstrating their potential in diagnostics and drug development.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis of new pyrazoline fluorescent compounds and their IR spectra and fluorescence property] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. growingscience.com [growingscience.com]

- 10. edinst.com [edinst.com]

- 11. rsc.org [rsc.org]

- 12. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Literature Review on the Synthesis of 3-Amino-1-phenyl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoline derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. Among these, 3-amino-1-phenyl-2-pyrazoline serves as a crucial scaffold and intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive review of the synthetic methodologies for 3-amino-1-phenyl-2-pyrazoline, with a focus on experimental protocols, reaction mechanisms, and quantitative data to aid researchers in its efficient preparation.

Synthetic Pathways

The most prevalent and well-documented method for the synthesis of 3-amino-1-phenyl-2-pyrazoline is the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon synthon, typically an α,β-unsaturated nitrile.

Cyclocondensation of Phenylhydrazine with Acrylonitrile

The primary and most direct route to 3-amino-1-phenyl-2-pyrazoline involves the reaction of phenylhydrazine with acrylonitrile. This reaction is typically carried out in the presence of a base and proceeds through a two-step sequence within a single pot. The reaction first involves a Michael addition of phenylhydrazine to the acrylonitrile, followed by an intramolecular cyclization of the resulting intermediate to form the pyrazoline ring.

Experimental Protocols

The following section details a general experimental procedure for the synthesis of 3-amino-1-phenyl-2-pyrazoline and its derivatives, based on protocols reported in the literature.

General Procedure for the Synthesis of 3-Amino-1-phenyl-2-pyrazoline and its Analogs

Materials:

-

Phenylhydrazine (or substituted phenylhydrazine)

-

Acrylonitrile (or substituted acrylonitrile, e.g., methacrylonitrile)

-

Absolute Ethanol

-

Sodium metal (or other base like sodium ethoxide)

-

Dichloromethane

-

Hexane

-

Anhydrous magnesium silicate (or other drying agent)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, phenylhydrazine is added, followed by the dropwise addition of acrylonitrile over a period of 10-20 minutes, while maintaining the reaction temperature.

-

The resulting mixture is then heated to reflux for a specified period (typically several hours).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

Water is added to the residue, which may cause the product to separate as an oil or a solid.

-

The crude product is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated.

-

The residue can be further purified by column chromatography and/or recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield the pure 3-amino-1-phenyl-2-pyrazoline product.[1]

Reaction Mechanism

The synthesis of 3-amino-1-phenyl-2-pyrazoline from phenylhydrazine and acrylonitrile proceeds via a base-catalyzed Michael addition followed by an intramolecular cyclization. The mechanism is illustrated in the diagram below.

Caption: Reaction mechanism for the synthesis of 3-amino-1-phenyl-2-pyrazoline.

Data Presentation

This section provides a summary of the quantitative data available for the synthesis of 3-amino-1-phenyl-2-pyrazoline and its close analogs. Due to limited specific data for the parent compound in the readily available literature, data for the 4-methyl analog is also included as a representative example.

Table of Reaction Conditions and Yields

| Compound | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-4-methyl-1-phenyl-2-pyrazoline | Phenylhydrazine, Methacrylonitrile | Sodium | Ethanol | Reflux | 4 | ~37% (calculated based on provided masses) | [1] |

Note: The yield for the 3-amino-4-methyl-1-phenyl-2-pyrazoline was calculated based on the molar amounts of reactants and the final product mass provided in the cited literature.[1] Further optimization of reaction conditions could potentially lead to higher yields.

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of 3-amino-1-phenyl-2-pyrazoline is available in spectral databases.[2] Key signals would include those for the aromatic protons of the phenyl group, and the methylene protons of the pyrazoline ring, and the amino protons. The exact chemical shifts and coupling constants can be found in the referenced database.[2]

References

Theoretical Analysis of 3-amino-1-phenyl-2-pyrazoline: A Computational Chemistry Whitepaper

For immediate release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical framework for the structural and electronic analysis of 3-amino-1-phenyl-2-pyrazoline. Due to a notable scarcity of dedicated theoretical studies on this specific molecule in peer-reviewed literature, this document outlines a robust computational methodology based on established quantum chemical techniques. It serves as a detailed guide for researchers aiming to investigate its molecular properties, providing standardized protocols and frameworks for data presentation and visualization. The methodologies described are analogous to those applied to similar heterocyclic compounds and are designed to yield high-quality, reproducible results.

Molecular Structure and Computational Approach

3-amino-1-phenyl-2-pyrazoline is a heterocyclic compound featuring a pyrazoline ring substituted with an amino group and a phenyl group. A thorough theoretical investigation of its structure is crucial for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The primary method for such an investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A typical computational workflow for analyzing this molecule would involve geometry optimization, frequency analysis, and the calculation of various electronic and structural properties.

Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

Experimental Protocols: A Proposed Computational Methodology

This section details the proposed experimental protocols for a comprehensive theoretical study of 3-amino-1-phenyl-2-pyrazoline.

2.1. Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing (HPC) cluster to ensure timely completion.

2.2. Geometry Optimization and Frequency Analysis

-

Initial Structure: The initial 3D structure of 3-amino-1-phenyl-2-pyrazoline would be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Optimization: The pre-optimized structure would then be fully optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice. A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and (d,p) denotes the addition of polarization functions.

-

Optimization Criteria: The geometry optimization would be carried out until the forces on the atoms are negligible, and the displacement at each step is minimal, indicating that a stationary point on the potential energy surface has been reached.

-

Frequency Calculation: Following a successful optimization, a frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.3. Calculation of Electronic Properties

Using the optimized geometry, a range of electronic properties would be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP surface map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom would be quantified using Mulliken population analysis.

Data Presentation: Predicted Structural and Electronic Parameters

The following tables provide a structured format for presenting the quantitative data that would be obtained from the proposed computational study.

Table 1: Calculated Geometric Parameters for 3-amino-1-phenyl-2-pyrazoline

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N1 | Data to be populated |

| N1-N2 | Data to be populated | |

| N2-C3 | Data to be populated | |

| C3-C4 | Data to be populated | |

| C4-C5 | Data to be populated | |

| C5-C1 | Data to be populated | |

| C3-N(amino) | Data to be populated | |

| N1-C(phenyl) | Data to be populated | |

| Bond Angles | C5-C1-N1 | Data to be populated |

| C1-N1-N2 | Data to be populated | |

| N1-N2-C3 | Data to be populated | |

| N2-C3-C4 | Data to be populated | |

| C3-C4-C5 | Data to be populated | |

| Dihedral Angles | C5-C1-N1-N2 | Data to be populated |

| C1-N1-N2-C3 | Data to be populated | |

| N1-N2-C3-C4 | Data to be populated |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Data to be populated |

| LUMO Energy (eV) | Data to be populated |

| HOMO-LUMO Gap (eV) | Data to be populated |

| Dipole Moment (Debye) | Data to be populated |

| Zero-Point Vibrational Energy (kcal/mol) | Data to be populated |

| Enthalpy (Hartree) | Data to be populated |

| Gibbs Free Energy (Hartree) | Data to be populated |

Visualization of Molecular Structure

The following diagram illustrates the atomic numbering scheme for 3-amino-1-phenyl-2-pyrazoline, which is essential for interpreting the structural data presented in the tables.

Caption: Atomic numbering of 3-amino-1-phenyl-2-pyrazoline.

Conclusion

While direct experimental or theoretical data on the structure of 3-amino-1-phenyl-2-pyrazoline is limited, this whitepaper provides a comprehensive and standardized computational protocol for its investigation. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometric, electronic, and thermodynamic properties. The structured tables and workflows presented herein offer a clear framework for reporting and interpreting these results, facilitating further research into the chemistry and potential applications of this and related pyrazoline derivatives.

solubility of 3-amino-1-phenyl-2-pyrazoline in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-amino-1-phenyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this exact compound in publicly accessible literature, this document focuses on providing a robust framework for its solubility determination. It includes established experimental protocols and qualitative solubility information for structurally related compounds to guide researchers in their experimental design.

Introduction to 3-amino-1-phenyl-2-pyrazoline

Pyrazoline derivatives are a well-known class of nitrogen-containing five-membered heterocyclic compounds. They are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making them valuable scaffolds in drug discovery and development. 3-amino-1-phenyl-2-pyrazoline, with its reactive amino group, serves as a versatile intermediate in the synthesis of more complex molecules and novel therapeutic agents. Understanding its solubility in various organic solvents is a critical first step in its synthesis, purification, formulation, and biological screening.

Solubility of Structurally Related Pyrazoline Compounds

| Compound Name | Soluble In | Insoluble In |

| 3-amino-1-phenyl-2-pyrazolin-5-one | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Methanol, Ethanol, and most common organic solvents[2] |

Note: This table presents data for structurally similar compounds and should be used as a preliminary guide. Experimental verification for 3-amino-1-phenyl-2-pyrazoline is essential.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid organic compound like 3-amino-1-phenyl-2-pyrazoline in various organic solvents. This method is based on standard laboratory practices.[3][4][5]

Objective: To determine the qualitative and semi-quantitative solubility of 3-amino-1-phenyl-2-pyrazoline in a range of organic solvents.

Materials:

-

3-amino-1-phenyl-2-pyrazoline (solid)

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Accurately weigh a specific amount of 3-amino-1-phenyl-2-pyrazoline (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid does not completely dissolve, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid fully dissolves or a maximum volume (e.g., 3 mL) is reached.

-

Heating: If the compound remains insoluble at room temperature, gently warm the mixture in a water bath (e.g., to 37°C or higher, depending on the solvent's boiling point) and observe any changes in solubility. Note if the compound precipitates upon cooling.

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).

-

Repeat: Repeat the procedure for each organic solvent to be tested.

For a more quantitative determination, methods such as the shake-flask method followed by concentration analysis (e.g., using UV-Vis spectroscopy or HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6]

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the solubility of a compound.

Caption: Workflow for evaluating the biological activity of a novel pyrazoline.

Conclusion

While direct, quantitative solubility data for 3-amino-1-phenyl-2-pyrazoline remains to be extensively published, this guide provides a comprehensive framework for its determination. By leveraging the qualitative solubility of related pyrazoline structures and employing the detailed experimental protocols outlined, researchers can systematically characterize the solubility profile of this important synthetic intermediate. This foundational knowledge is paramount for the successful design of synthetic routes, purification strategies, and formulation development in the pursuit of novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 3-amino-1-phenyl-2-pyrazoline as a Fluorescent Probe

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pyrazoline derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties.[1] Typically, these compounds absorb light in the near-UV region and emit visible light, often in the blue region of the spectrum.[2] Their high fluorescence quantum yields and sensitivity to the local environment make them valuable tools as fluorescent probes in various applications, including chemical sensing and bioimaging.[1][3] 3-amino-1-phenyl-2-pyrazoline is a derivative of this class, and this document provides a general protocol for its synthesis and use as a fluorescent probe. Due to the limited availability of specific data for 3-amino-1-phenyl-2-pyrazoline, the provided protocols are based on established methods for structurally similar pyrazoline derivatives and may require optimization for specific applications.

Product Information

| Product Name | 3-amino-1-phenyl-2-pyrazoline |

| Appearance | Off-white to light yellow solid (predicted) |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and ethanol. |

| Storage | Store at 2-8°C, protected from light and moisture. |

Spectroscopic Properties (Analog-Based Estimation)

The precise photophysical properties of 3-amino-1-phenyl-2-pyrazoline are not extensively reported. The following table summarizes a range of typical values for structurally related 1-phenyl-2-pyrazoline derivatives to provide an estimation of its expected fluorescent characteristics.

| Parameter | Typical Range for 1-Phenyl-2-Pyrazoline Analogs | Reference |

| Excitation Maximum (λex) | 350 - 400 nm | [2] |

| Emission Maximum (λem) | 420 - 500 nm (blue to green fluorescence) | [1][4] |

| Stokes Shift | 70 - 100 nm | [4] |

| Quantum Yield (ΦF) | 0.1 - 0.8 (highly solvent dependent) | [1] |

Note: These values are for general guidance and should be experimentally determined for 3-amino-1-phenyl-2-pyrazoline.

Experimental Protocols

General Synthesis of 1-Phenyl-2-Pyrazoline Derivatives

The synthesis of 2-pyrazoline derivatives typically proceeds via a two-step reaction involving the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine.[1][4]

Caption: General synthetic workflow for 1-phenyl-2-pyrazoline derivatives.

Protocol for Synthesis of a 1,3,5-Triaryl-2-Pyrazoline (Adaptable for 3-amino-1-phenyl-2-pyrazoline):

This is a general procedure that may require optimization for the specific synthesis of 3-amino-1-phenyl-2-pyrazoline.

-

Chalcone Synthesis:

-

Dissolve the appropriate substituted acetophenone and benzaldehyde in ethanol.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

-

Filter, wash with water, and dry the crude chalcone. Recrystallize from a suitable solvent (e.g., ethanol).

-

-

Pyrazoline Synthesis:

-

Dissolve the synthesized chalcone in a suitable solvent such as glacial acetic acid or ethanol.[4]

-

Add phenylhydrazine to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4]

-

Cool the reaction mixture and pour it into crushed ice to precipitate the pyrazoline product.

-

Filter, wash thoroughly with water, and dry the crude product.

-

Purify the 3-amino-1-phenyl-2-pyrazoline by recrystallization from an appropriate solvent (e.g., ethanol).

-